molecular formula C8H7BrClNO2 B13006110 Ethyl 6-bromo-4-chloropicolinate

Ethyl 6-bromo-4-chloropicolinate

Cat. No.: B13006110
M. Wt: 264.50 g/mol
InChI Key: LNUTYSVBNSEZOJ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-chloropicolinate is an organic compound with the molecular formula C8H7BrClNO2. It is a derivative of picolinic acid, featuring both bromine and chlorine substituents on the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

The synthesis of Ethyl 6-bromo-4-chloropicolinate typically involves the reaction of 6-bromo-4-chloropicolinic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Ethyl 6-bromo-4-chloropicolinate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 6-bromo-4-chloropicolinate is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing into its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-4-chloropicolinate involves its interaction with specific molecular targets. In biochemical assays, it may act as an inhibitor by binding to active sites on enzymes, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 6-bromo-4-chloropicolinate can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its dual halogen substituents, which contribute to its versatility in various chemical reactions and research applications.

Properties

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

ethyl 6-bromo-4-chloropyridine-2-carboxylate

InChI

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)6-3-5(10)4-7(9)11-6/h3-4H,2H2,1H3

InChI Key

LNUTYSVBNSEZOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CC(=C1)Cl)Br

Origin of Product

United States

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